molecular formula C11H14ClN3O B1399341 1-(2-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone CAS No. 1316225-06-5

1-(2-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone

Cat. No. B1399341
M. Wt: 239.7 g/mol
InChI Key: ZPPLJNZKJNTQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone” is a chemical compound with the molecular formula C11H14ClN3O . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “1-(2-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone” is defined by its molecular formula, C11H14ClN3O . The structure includes a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound has been synthesized using techniques like microwave irradiation, demonstrating the compound's adaptability to different synthesis methods, such as the reaction of piperidine with chloroacetophenone (Merugu, Ramesh, & Sreenivasulu, 2010).

  • Spectral and Thermal Analysis : Studies include the use of spectroscopic characterization (IR, NMR, MS) and thermal stability analysis using techniques like TGA and DSC (Govindhan et al., 2017).

Biological and Pharmacological Studies

  • Cytotoxic Studies : The cytotoxicity of the synthesized compound has been evaluated, contributing to an understanding of its potential biological applications (Govindhan et al., 2017).

  • Antimicrobial Activity : Several derivatives have been tested for their antibacterial activity, highlighting the compound's potential in developing antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

  • Molecular Docking Studies : Docking studies help elucidate the interaction of these molecules with biological targets, essential for drug development processes (Govindhan et al., 2017).

Chemical Structure Analysis

  • Hirshfeld Surface Analysis : This method is used to analyze the intercontacts in the crystal structure of the compound, contributing to a deeper understanding of its chemical structure (Govindhan et al., 2017).

  • Structural Characterization : Detailed analysis of the molecular structure using techniques like X-ray crystallography provides insights into the compound's chemical properties (Govindhan et al., 2017).

Other Applications

  • Ethylene Reactivity : The compound's derivatives have been examined for their reactivity with ethylene, suggesting applications in chemical synthesis and industrial processes (Sun et al., 2007).

  • Catalytic Behavior : Its derivatives have shown potential as catalysts, especially in reactions involving ethylene (Sun et al., 2007).

properties

IUPAC Name

1-[2-(6-chloropyrazin-2-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c1-8(16)15-5-3-2-4-10(15)9-6-13-7-11(12)14-9/h6-7,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPLJNZKJNTQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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